molecular formula C8H14ClN3O2 B2413619 [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride CAS No. 2031242-57-4

[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride

Cat. No.: B2413619
CAS No.: 2031242-57-4
M. Wt: 219.67
InChI Key: NZBJNBOSVUXVME-ZJLYAJKPSA-N
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Description

[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring and an oxolane ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Properties

IUPAC Name

[(2R,3R)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-6(4-9)2-3-12-7;/h6-7H,2-4,9H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBJNBOSVUXVME-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2C(CCO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@H]2[C@H](CCO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the oxolane ring via a nucleophilic substitution reaction. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxadiazole or oxolane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride: This compound shares a similar oxolane ring but has a pyrazole ring instead of an oxadiazole ring.

    (2R,3R)-(-)-2,3-Butanediol: This compound has a similar oxolane ring structure but lacks the oxadiazole ring.

Uniqueness

[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride is unique due to the presence of both the oxadiazole and oxolane rings in its structure. This combination of rings provides distinct chemical and biological properties that are not found in similar compounds. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Biological Activity

The compound [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride (CAS Number: 2031242-57-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an oxadiazole ring and an oxolane moiety. Its molecular formula is C9H12ClN3O3C_9H_{12}ClN_3O_3 with a molecular weight of approximately 219.67 g/mol. The compound is typically found in hydrochloride form, which enhances its solubility in aqueous environments.

PropertyValue
Molecular FormulaC₉H₁₂ClN₃O₃
Molecular Weight219.67 g/mol
CAS Number2031242-57-4
SolubilitySoluble in water
Purity>95% (HPLC)

The biological activity of [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride has been investigated in various studies. Preliminary research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Modulation : Studies suggest that it may induce cell cycle arrest in the G2/M phase, thereby inhibiting tumor growth.
  • Induction of Apoptosis : Evidence indicates that the compound can trigger apoptotic pathways in cancer cells.

In Vitro Studies

Several studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:

  • HeLa Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • MCF-7 Cells : Similar antiproliferative effects were observed, suggesting its potential as a breast cancer therapeutic agent.

Table 2: Antiproliferative Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa0.52Induction of apoptosis
MCF-70.34Cell cycle arrest
HT-290.86Inhibition of tubulin polymerization

Case Study 1: Anticancer Efficacy

A recent study published in Molecular Diversity explored the synthesis and biological evaluation of derivatives related to [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride. The findings revealed that specific modifications to the oxadiazole structure enhanced anticancer activity against various cell lines, supporting further development as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro . This suggests potential applications beyond oncology.

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